Ethyl Quinoline-7-carboxylate

Description

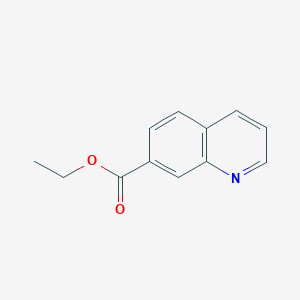

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZOEUCJAYRMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396589 | |

| Record name | Ethyl Quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104294-00-0 | |

| Record name | Ethyl Quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl Quinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of Ethyl Quinoline-7-carboxylate. Due to a notable scarcity of specific experimental data for the 7-carboxylate isomer in publicly accessible scientific literature, this document leverages available information on other positional isomers (2-, 3-, 4-, and 8-carboxylates) to offer a comparative context for its anticipated physicochemical and biological characteristics. The guide includes tabulated summaries of known properties for related compounds, general experimental protocols for the synthesis of quinoline carboxylates, and a discussion of the biological activities associated with this class of compounds. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating existing knowledge and highlighting areas where further investigation is required.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic molecules with significant biological activities. The incorporation of a carboxylate ester, such as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline core, making these compounds attractive targets in medicinal chemistry. This guide focuses on the fundamental properties of this compound, a specific isomer for which detailed characterization is not widely available.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following tables summarize the available information for the target compound and provide a comparative analysis with its positional isomers for which more data has been published.

Table 1: Basic Identifiers for this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 104294-00-0 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

Table 2: Comparative Physicochemical Properties of Ethyl Quinoline Carboxylate Isomers

| Property | Ethyl Quinoline-2-carboxylate | Ethyl Quinoline-3-carboxylate | Ethyl Quinoline-4-carboxylate | This compound | Ethyl Quinoline-8-carboxylate |

| CAS Number | 4491-33-2[1] | 50741-46-3[2] | 10447-29-7[3] | 104294-00-0 | 25635-22-7 |

| Melting Point | 30-33 °C[1] | 63-67 °C[4] | No data available | No data available | No data available |

| Boiling Point | 180 °C at 14 Torr[1] | 120 °C at 0.4 mmHg[4] | No data available | No data available | No data available |

| Density (Predicted) | 1.175 ± 0.06 g/cm³[1] | No data available | No data available | No data available | No data available |

| pKa (Predicted) | 2.07 ± 0.40[1] | 3.21 ± 0.11 | 2.88 ± 0.13[5] | No data available | No data available |

Spectroscopic Data

Table 3: Comparative Spectroscopic Data of Ethyl Quinoline Carboxylate Isomers

| Isomer | 1H NMR Data Highlights | 13C NMR Data Availability | Mass Spec (GC-MS) m/z |

| Ethyl Quinoline-2-carboxylate | Predicted: δ 1.39 (t, 3H), 4.43 (q, 2H)[6] | Available | No data available |

| Ethyl Quinoline-3-carboxylate | Data available in spectral databases | Available[2] | Available[2] |

| Ethyl Quinoline-4-carboxylate | Data available in spectral databases | Available[3] | 201 (M+), 156, 128, 103[3] |

| This compound | No data available | No data available | No data available |

| Ethyl Quinoline-8-carboxylate | Data available in spectral databases | No data available | No data available |

Experimental Protocols: Synthesis of Quinoline Carboxylates

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, several general methods are widely used for the synthesis of the quinoline ring system. The choice of method often depends on the desired substitution pattern.

General Synthetic Strategies

Common synthetic routes to quinoline derivatives include:

-

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid.

-

Combes Quinoline Synthesis: This synthesis uses the reaction of an aniline with a β-diketone.

-

Conrad-Limpach Synthesis: An aniline reacts with a β-ketoester.

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.

-

Pfitzinger Reaction: A reaction of isatin with a carbonyl compound to produce substituted quinoline-4-carboxylic acids.[7]

Following the formation of the quinoline carboxylic acid, standard esterification procedures, such as Fischer esterification (refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid), can be employed to yield the corresponding ethyl ester.

Below is a generalized workflow for the synthesis and purification of an ethyl quinoline carboxylate.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the broader class of quinoline carboxylic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological effects.

Known Biological Activities of Quinoline Carboxylic Acid Esters and Analogs

-

Antimicrobial Activity: Many quinoline derivatives are known for their antibacterial and antifungal properties.[8] The quinolone class of antibiotics, which features a 4-oxo-quinoline-3-carboxylic acid core, is a prime example.

-

Anticancer Activity: Various substituted quinoline-2- and -4-carboxylic acids and their esters have demonstrated cytotoxic effects against different cancer cell lines.[7][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid have been reported to possess anti-inflammatory and analgesic properties.[10]

-

Enzyme Inhibition: Certain quinoline carboxylic acids are known inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target for antiproliferative and anti-inflammatory therapies.[7]

Given the diverse bioactivities of its isomers, it is plausible that this compound could also exhibit interesting pharmacological properties. A typical workflow for preliminary biological screening of a novel quinoline derivative is outlined below.

No specific signaling pathways involving this compound have been elucidated. Research on other quinoline derivatives suggests potential interactions with various pathways depending on the substitution pattern, including those involved in cell proliferation, inflammation, and microbial metabolism.

Conclusion

This compound remains a poorly characterized member of the quinoline carboxylate family. While its basic chemical identity is established, a significant data gap exists regarding its detailed physicochemical properties, spectroscopic profile, and biological activities. By providing a comparative analysis with its more studied isomers, this guide offers a foundational understanding for researchers interested in this compound. The general synthetic and screening protocols outlined herein provide a roadmap for future investigation into the properties and potential applications of this compound. Further experimental work is crucial to fully elucidate the characteristics of this molecule and to determine its potential as a lead compound in drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl quinoline-4-carboxylate | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. エチル 3-キノリンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Ethyl quinoline-2-carboxylate, CAS No. 4491-33-2 - iChemical [ichemical.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Ethyl Quinoline-7-carboxylate chemical structure and analysis

An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate: Structure, Properties, and Analysis

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their versatile scaffold is a cornerstone in the synthesis of agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound is a specific derivative that serves as a valuable building block and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, analytical methodologies, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound characterized by a quinoline core with an ethyl ester group substituted at the 7th position.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [1] |

| CAS Number | 104294-00-0 | [1] |

| Molecular Formula | C12H11NO2 | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| InChI Key | PPZOEUCJAYRMHY-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 152.4 ± 20.4 °C | [1] |

| Boiling Point | 341.8 ± 15.0 °C at 760 mmHg | [2] |

| Melting Point | Not Available |[1][2] |

Synthesis and Spectroscopic Analysis

Synthesis

A common route for the synthesis of quinoline carboxylates is the Gould-Jacobs reaction.[3] This process typically involves the reaction of an aniline derivative with an alkoxymethylenemalonate ester, followed by cyclization and aromatization. For this compound, a substituted aniline would be reacted with diethyl ethoxymethylenemalonate. An alternative method involves the direct esterification of quinoline-7-carboxylic acid with ethanol in the presence of a strong acid catalyst or a coupling agent.

Spectroscopic Characterization

The structural elucidation of this compound relies on several key analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. Protons on the benzene ring and the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl group will exhibit a characteristic quartet for the methylene (-CH2-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH3) protons (around δ 1.4 ppm), with coupling between them.

-

¹³C NMR : The spectrum will display 12 distinct carbon signals. The carbonyl carbon of the ester will have a chemical shift in the range of δ 165-170 ppm. Aromatic carbons will resonate between δ 120-150 ppm. The methylene and methyl carbons of the ethyl group will appear upfield, typically around δ 61 ppm and δ 14 ppm, respectively.[4]

-

-

Mass Spectrometry (MS) :

-

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 201 or 202, respectively, confirming the molecular weight.[1] Common fragmentation patterns may include the loss of the ethoxy group (-OC2H5) or the entire ethyl ester group.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is expected to show a strong absorption band around 1720-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[5] Aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. C-H stretching from the aromatic ring will be observed above 3000 cm⁻¹.

-

Experimental Protocols

A systematic workflow is crucial for the reliable analysis of this compound.

Caption: Workflow for Physicochemical Analysis

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

-

System : Agilent 1200 series or equivalent with a UV detector.[6]

-

Column : C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient : Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10-50 µg/mL with the initial mobile phase composition.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra for structural verification.

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

-

Instrument : Bruker 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single pulse (zg30).

-

Spectral Width : 16 ppm.

-

Number of Scans : 16.

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled (zgpg30).

-

Spectral Width : 240 ppm.

-

Number of Scans : 1024 or more, depending on concentration.

-

Reference : Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Protocol: Mass Spectrometry (MS)

This protocol describes a general method for molecular weight determination.

-

Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

-

Ionization Mode : Positive ion mode to detect [M+H]⁺.

-

Sample Infusion : Introduce the sample dissolved in acetonitrile/water via the LC system or direct infusion at 5-10 µL/min.

-

Mass Analyzer : Time-of-Flight (TOF) or Quadrupole.

-

Scan Range : m/z 50-500.

-

Source Parameters : Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

Biological Context and Potential Applications

While specific biological data for this compound is not widely published, the quinoline scaffold is a privileged structure in drug discovery. Derivatives have been extensively investigated for various therapeutic applications.

Caption: Quinoline Scaffold in Drug Discovery

-

Anticancer Activity : Many quinoline derivatives have been synthesized and evaluated as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] The development of novel pyrano[3,2-c]quinoline-3-carboxylates has shown promising antiproliferative activity.[7]

-

Antimalarial Activity : The quinoline ring is the core of famous antimalarial drugs like chloroquine and quinine. Research continues into new quinoline-based compounds to combat drug-resistant strains of malaria.[9]

-

Antibacterial Activity : Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase.

This compound serves as a key starting material or intermediate for creating libraries of novel quinoline derivatives to explore these and other biological targets.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. This guide has detailed its fundamental chemical and physical properties, provided standardized protocols for its analysis, and placed it within the broader context of quinoline-based drug discovery. The robust analytical methods outlined—including HPLC, NMR, and MS—are essential for ensuring the quality and identity of this compound in any research and development setting. Its utility as a scaffold for generating novel bioactive molecules underscores its importance for scientists in the field.

References

- 1. This compound | CAS: 104294-00-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Ethyl isoquinoline-7-carboxylate | CAS#:407623-83-0 | Chemsrc [chemsrc.com]

- 3. Rosoxacin - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Quinoline-7-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and potential roles in biological signaling pathways.

Chemical Identity and Properties

This compound is a quinoline derivative characterized by an ethyl ester group at the 7-position of the quinoline ring. Its unique structure makes it a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identifiers

The primary identifier for this compound is its CAS number. Other key identifiers are listed in the table below for easy reference.

| Identifier | Value |

| CAS Number | 104294-00-0[1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ |

| IUPAC Name | This compound |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Weight | 201.22 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not widely available, expected to be soluble in organic solvents like DMSO and DMF. |

Experimental Protocols

General Synthesis of Quinolines

The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been foundational.[3] More contemporary methods often employ transition metal catalysis or green chemistry principles to improve yields and reduce environmental impact.[3]

Example Synthetic Workflow:

Below is a conceptual workflow for the synthesis and purification of a quinoline carboxylate derivative.

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4]

Potential as Anticancer Agents

Derivatives of the quinoline scaffold have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] For instance, certain quinoline-3-carboxylate derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that promote cell proliferation and survival.

Illustrative Signaling Pathway:

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by quinoline derivatives, based on existing research on this class of compounds.

Figure 2: A potential signaling pathway targeted by quinoline derivatives.

Other Potential Biological Targets

Research has also pointed to the involvement of quinoline derivatives in modulating other cellular targets. For example, certain quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer.[6] This suggests that the quinoline scaffold can be adapted to target a variety of receptors and enzymes.

Conclusion

This compound represents a valuable chemical entity for researchers in the field of drug discovery and organic synthesis. Its quinoline core is a well-established pharmacophore, and its functionalization provides a basis for the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Ethyl 7-quinolinecarboxylate | 104294-00-0 [chemicalbook.com]

- 2. This compound | CAS: 104294-00-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylates represent a pivotal class of synthetic antibacterial agents that have played a crucial role in the management of infectious diseases for over half a century. Their discovery marked a significant milestone in medicinal chemistry, providing a novel mechanism of action against a wide spectrum of bacterial pathogens. This technical guide provides an in-depth exploration of the discovery and historical development of quinoline carboxylates, detailing their chemical synthesis, mechanism of action, structure-activity relationships, and the evolution of their therapeutic applications.

The Serendipitous Discovery of the First Quinolone

The journey of quinoline carboxylates began with a serendipitous discovery in the early 1960s. While attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2] This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid and became the progenitor of the entire quinolone class.[1][2][3] Introduced clinically in 1962, nalidixic acid, although technically a naphthyridine, is considered the first quinolone.[1][4][5] It exhibited activity primarily against Gram-negative bacteria and was initially used for the treatment of urinary tract infections (UTIs).[1][2]

The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum

While nalidixic acid was a significant breakthrough, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[5] The next major advancement came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones .[1][5][6] This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria.[1][6]

Ciprofloxacin , developed by Bayer Pharmaceuticals in the 1980s, was a landmark second-generation fluoroquinolone.[7][8][9] The key structural modification from its predecessor, norfloxacin, was the substitution of an ethyl group with a cyclopropyl group at the N-1 position, which significantly increased its activity against Gram-negative pathogens.[7][8] Ciprofloxacin was patented in 1980 and received FDA approval in 1987.[9][10][11]

Further development led to third- and fourth-generation fluoroquinolones with even broader spectrums of activity. Levofloxacin , the pure S-(-)-enantiomer of the racemic ofloxacin, was developed by Daiichi Seiyaku and approved for marketing in Japan in 1993 and in the US in 1996.[12][13] This "chiral switch" resulted in a compound with enhanced potency and a more favorable clinical profile compared to the racemic mixture.[12][13]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylates exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[3][9][13][14][15][16][17] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[7][12]

-

DNA gyrase is the primary target in most Gram-negative bacteria. It introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription.[14]

-

Topoisomerase IV is the main target in many Gram-positive bacteria. Its primary role is to decatenate daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[3]

By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by the enzymes, leading to an accumulation of these breaks and ultimately, bacterial cell death.[1][16][17] Mammalian cells possess a topoisomerase II enzyme that is significantly less susceptible to inhibition by quinolones, which accounts for their selective toxicity against bacteria.[14]

Figure 1: Mechanism of action of quinoline carboxylates.

Quantitative Data

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for selected quinolone carboxylates against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |

| Nalidixic Acid | Resistant | Resistant | 4-128 µg/mL | Resistant |

| Ciprofloxacin | 0.12-2 µg/mL | 0.5-2 µg/mL | 0.004-0.03 µg/mL | 0.12-1 µg/mL |

| Levofloxacin | 0.12-1 µg/mL | 0.5-2 µg/mL | 0.015-0.12 µg/mL | 0.5-4 µg/mL |

| Moxifloxacin | 0.03-0.25 µg/mL | 0.12-0.25 µg/mL | 0.015-0.12 µg/mL | 1-8 µg/mL |

Note: MIC values can vary depending on the specific strain and testing methodology.

Enzyme Inhibition: IC50 Values

The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Quinolone | Target Enzyme | Organism | IC50 (µg/mL) |

| Ciprofloxacin | DNA Gyrase | E. coli | 2.125[18] |

| Topoisomerase IV | S. aureus | 0.821[18] | |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1[1] |

| Topoisomerase IV | E. faecalis | 8.49[1] | |

| DNA Gyrase | C. pneumoniae | 156.9[19] | |

| Moxifloxacin | DNA Gyrase | C. pneumoniae | 39.6[19] |

| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60[1] |

| Topoisomerase IV | E. faecalis | 4.24[1] |

Pharmacokinetic Parameters

The following table presents key pharmacokinetic parameters for ciprofloxacin and levofloxacin in healthy volunteers after a single oral dose.

| Parameter | Ciprofloxacin (250 mg) | Levofloxacin (500 mg) |

| Cmax (µg/mL) | 1.5 ± 0.4 | 6.21 ± 1.34 |

| Tmax (h) | 0.8 ± 0.3 | 0.8 ± 0.4 |

| AUCtot (µg·h/mL) | 5.75 ± 1.25 | 44.8 ± 4.4 |

| Half-life (h) | 5.37 ± 0.82 | 6.52 ± 0.87 |

Data from a comparative study in healthy volunteers.[15][20][21]

Experimental Protocols

Synthesis of Quinolone Carboxylates

Several named reactions are fundamental to the synthesis of the quinoline core.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3][14][22]

General Procedure:

-

Dissolve isatin in an aqueous solution of a strong base (e.g., potassium hydroxide).

-

Add the carbonyl compound (e.g., acetone) to the reaction mixture.

-

Reflux the mixture with continuous stirring for several hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture with an acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.[14]

Figure 2: Pfitzinger reaction workflow.

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[6][23][24][25]

General Procedure:

-

Heat a mixture of aniline and diethyl ethoxymethylenemalonate.

-

The resulting anilidomethylenemalonate intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring.

-

The ester group is hydrolyzed with a base (e.g., sodium hydroxide).

-

The resulting carboxylic acid is decarboxylated by heating to yield the 4-hydroxyquinoline.[23][24]

Determination of Minimum Inhibitory Concentration (MIC)

This is a widely used method for determining the MIC of an antimicrobial agent.[2][10][16][26]

Protocol:

-

Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of the quinolone in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[2][7]

Figure 3: Broth microdilution MIC determination workflow.

In this method, the antimicrobial agent is incorporated into an agar medium.[4][16][27][28][29]

Protocol:

-

Prepare Antibiotic-Containing Agar: Prepare a series of agar plates, each containing a different concentration of the quinolone.

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension.

-

Inoculation: Spot a defined volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria.[4]

Conclusion

The discovery and development of quinoline carboxylates have had a profound impact on the treatment of bacterial infections. From the initial serendipitous finding of nalidixic acid to the highly potent and broad-spectrum fluoroquinolones, this class of antibiotics has continuously evolved. A thorough understanding of their history, mechanism of action, and the experimental methodologies used in their development is essential for researchers and scientists working to combat the ongoing challenge of antimicrobial resistance and to develop the next generation of these vital therapeutic agents.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ablelab.eu [ablelab.eu]

- 18. benchchem.com [benchchem.com]

- 19. Inhibitory Activities of Quinolones against DNA Gyrase of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 23. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 27. m.youtube.com [m.youtube.com]

- 28. scilit.com [scilit.com]

- 29. taylorfrancis.com [taylorfrancis.com]

Spectroscopic and Analytical Profile of Ethyl Quinoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to Ethyl Quinoline-7-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a detailed analysis of closely related isomers and derivatives to offer valuable comparative insights. The provided experimental protocols and workflows are designed to be directly applicable for the analysis of this compound class.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. Below are representative ¹H and ¹³C NMR data for related quinoline carboxylate isomers.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Quinoline-3-carboxylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.44 | s | |

| H-4 | 8.81 | s | |

| Aromatic H | 7.8 - 8.2 | m | |

| -OCH₂CH₃ | 4.50 | q | 6.9 |

| -OCH₂CH₃ | 1.47 | t | 6.9 |

| Solvent: CDCl₃, Frequency: 300 MHz |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Quinoline-3-carboxylate

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 164.8 |

| Aromatic C | 124.1 - 150.5 |

| -OCH₂CH₃ | 61.7 |

| -OCH₂CH₃ | 14.2 |

| Solvent: CDCl₃, Frequency: 75 MHz[1] |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Ethyl Quinoline-3-carboxylate Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | ~3050 |

| C-H (aliphatic) | Stretching | 2986 - 2900 |

| C=O (ester) | Stretching | 1729 - 1717 |

| C=N (quinoline) | Stretching | 1619 - 1612 |

| C-O (ester) | Stretching | 1281 - 1261 |

| C-H (aromatic) | Bending (out-of-plane) | 785 - 776 |

| Data is for neat solid samples.[1] |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for Ethyl Quinoline-3-carboxylate

| Technique | m/z (relative intensity) | Assignment |

| GC-MS | 201 | [M]⁺ |

| This represents the molecular ion peak. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

2.1. NMR Spectroscopy Protocol

This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline carboxylate derivatives.

2.1.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Gently vortex or invert the tube to ensure complete dissolution and a homogeneous solution.

-

Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard.

2.1.2. Instrument Parameters and Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

2.1.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.

2.2. IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry Protocol (GC-MS)

This protocol outlines a general procedure for the analysis of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2.3.1. Sample Preparation

-

Dissolution: Dissolve a small amount of the sample (approximately 1 mg) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL.

-

Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2.3.2. GC-MS Parameters

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically operated in split mode to prevent column overloading.

-

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

2.3.3. Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.

-

Mass Spectrum: Extract the mass spectrum of the analyte peak.

-

Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information. Compare the obtained spectrum with library databases for identification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized quinoline derivative.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of quinoline esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Physical Properties of Quinoline Esters

Quinoline esters are a class of organic compounds characterized by a quinoline bicyclic heteroaromatic ring system with an ester functional group attached. Their physical properties are influenced by the substitution pattern on the quinoline ring and the nature of the ester group. These properties are crucial for their handling, formulation, and pharmacokinetic profiling in drug development.

Data Presentation

The following table summarizes key physical properties of a selection of quinoline esters.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Quinoline | C₉H₇N | 129.16 | -15 | 237 | Colorless to pale yellow oily liquid[1][2][3] |

| Methyl quinoline-2-carboxylate | C₁₁H₉NO₂ | 187.19 | 80-85 | 321.2 ± 15.0 | Yellow powder[4][5] |

| Ethyl quinoline-2-carboxylate | C₁₂H₁₁NO₂ | 201.22 | 30-33 | 180 (at 14 Torr) | Not specified[6] |

| Methyl quinoline-8-carboxylate | C₁₁H₉NO₂ | 187.19 | 56-57 | 129-131 (at 0.5 Torr) | Not specified[7][8] |

| Ethyl 4-hydroxy-quinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Not specified | Not specified | Not specified[9] |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | Not specified | Not specified | Solid[10][11][12] |

| Ethyl 6-chloroquinoline-2-carboxylate | C₁₂H₁₀ClNO₂ | 235.67 | Not specified | Not specified | Not specified |

| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | C₁₃H₁₂ClNO₂ | 249.69 | Not specified | Not specified | Solid[13] |

Note: Data for some compounds, particularly boiling points at atmospheric pressure and specific appearances, are not consistently available in the literature. The provided data is compiled from various sources and should be used as a reference.

Solubility

Quinoline esters generally exhibit good solubility in common organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[14] Their solubility in aqueous solutions is highly dependent on the pH and the presence of ionizable functional groups on the quinoline ring. As weak bases, the solubility of quinoline derivatives can be influenced by the pH of the medium.[15]

Chemical Properties and Reactivity

The chemical reactivity of quinoline esters is dictated by the quinoline ring system and the ester functional group. The quinoline nucleus is an electron-deficient aromatic system, which influences its reactivity in both electrophilic and nucleophilic substitution reactions.[1]

-

Electrophilic Substitution: The benzene ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine ring.

-

Nucleophilic Substitution: The pyridine ring is more reactive towards nucleophiles.

-

Ester Group Reactivity: The ester functional group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid and transesterification.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of quinoline esters.

Synthesis of Quinoline Esters

The synthesis of quinoline esters often involves the construction of the quinoline ring followed by esterification, or the use of starting materials already containing an ester group in classic quinoline synthesis reactions like the Gould-Jacobs reaction.[16]

General Workflow for Synthesis and Characterization:

Caption: A generalized workflow for the synthesis and characterization of quinoline esters.

Determination of Physical Properties

3.2.1. Melting Point Determination

The melting point of a solid quinoline ester can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[17]

3.2.2. Solubility Determination

The equilibrium solubility of a quinoline ester in a given solvent can be determined by the shake-flask method.

-

Procedure: An excess amount of the solid quinoline ester is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the quinoline ester in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of quinoline esters.[18]

-

Sample Preparation: 5-10 mg of the quinoline ester is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[17]

-

Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For quinoline esters, key absorbances include the C=O stretch of the ester (typically around 1730-1750 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the quinoline ester.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information.

Biological Activity and Signaling Pathways

Quinoline derivatives, including esters, are known to exhibit a wide range of biological activities, with significant potential in anticancer drug development. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of anticancer activity for many quinoline derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.

Signaling Pathway Diagram:

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline esters.

Quinoline esters can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and leading to the suppression of cancer cell growth and proliferation, and the induction of apoptosis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of quinoline esters, along with experimental protocols for their synthesis and characterization. The presented data and methodologies are intended to support researchers and drug development professionals in their work with this important class of compounds. The visualization of the PI3K/Akt/mTOR signaling pathway highlights a key mechanism of action for their potential therapeutic applications, particularly in oncology. Further research into a wider range of quinoline esters is warranted to fully explore their structure-activity relationships and therapeutic potential.

References

- 1. ijfmr.com [ijfmr.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl quinoline-2-carboxylate CAS#: 19575-07-6 [m.chemicalbook.com]

- 6. CAS 19575-07-6 | Methyl quinoline-2-carboxylate - Synblock [synblock.com]

- 7. Page loading... [guidechem.com]

- 8. 52980-28-6 CAS MSDS (4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: Properties, Uses, Safety, and Supplier in China [quinoline-thiophene.com]

- 11. 205448-66-4|Methyl 4-chloro-7-methoxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 12. Ethyl 6-chloroquinoline-2-carboxylate CAS#: 860190-32-5 [amp.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. impactfactor.org [impactfactor.org]

- 17. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide range of diseases, including cancer, microbial and viral infections, inflammation, and malaria. This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).

Quantitative Analysis of Anticancer Activity

The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following table summarizes the reported anticancer activities of representative quinoline derivatives.

| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| 4-Aminoquinoline | 37 | HCT-116 (Colon) | 1.91 | |

| 38 | K-562 (Leukemia) | 5.29 | ||

| 2,4-Disubstituted Quinoline | 55 | HL-60 (Leukemia) | 19.88 (µg/mL) | [2] |

| U937 (Lymphoma) | 43.95 (µg/mL) | [2] | ||

| Quinoline-based EGFR/HER-2 Inhibitor | 5a | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) | [3] |

| Tubulin Polymerization Inhibitor | 4c | MDA-MB-231 (Breast) | 17 | [4] |

Key Signaling Pathways in Anticancer Activity

Certain quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can bind to tubulin, the building block of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Caption: Quinoline derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in cancer cell proliferation, survival, and metastasis. Some quinoline derivatives have been designed as dual inhibitors of EGFR and HER2, blocking downstream signaling cascades.[3]

Caption: Quinoline derivatives can inhibit the EGFR/HER-2 signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer. Quinoline derivatives have been developed to target components of this pathway, thereby inhibiting cancer cell growth and survival.[2]

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents, with some compounds exhibiting potent activity against a broad spectrum of microorganisms.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one | 6c | MRSA | 0.75 | [3] |

| VRE | 0.75 | [3] | ||

| MRSE | 2.50 | [3] | ||

| 6l | MRSA | 1.50 | [3] | |

| VRE | 1.50 | [3] | ||

| MRSE | 5.0 | [3] | ||

| Quinoline-based Hydroxyimidazolium Hybrids | 7b | S. aureus | 2 | [5] |

| M. tuberculosis H37Rv | 10 | [5] | ||

| Facilely Accessible Quinolines | 4 | MRSA | 0.75 | |

| VRE | 0.75 | |||

| 6 | C. difficile | 1.0 |

Antiviral Activity

Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and influenza virus. Their mechanisms of action often involve the inhibition of viral replication or entry into host cells.

Quantitative Analysis of Antiviral Activity

The antiviral potency is typically expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Derivative Class | Compound | Virus | EC50 (µM) | Reference |

| 8-Hydroxyquinoline | 1 | Dengue Virus Serotype 2 | 3.03 | [6] |

| 2 | Dengue Virus Serotype 2 | 0.49 | [6] | |

| 2,8-Bis(trifluoromethyl)quinoline | 13a | Zika Virus | 0.8 | [7] |

| 14 | Zika Virus | 0.8 | [7] | |

| Quinoline-based | 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | [8] |

| 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | [8] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the IC50 value for the inhibition of inflammatory enzymes.

| Derivative Class | Compound | Target | IC50 (µM) | Reference |

| Quinazoline | 9a | COX-1 | 0.141 | [9] |

| 9b | COX-1 | 0.064 | [9] | |

| Quinolinone-Triazole Hybrid | 5a | Lipoxygenase (LOX) | 10.0 | [10] |

| Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable | [11] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable | [11] |

Antimalarial Activity

Quinine, a natural quinoline alkaloid, was one of the first effective treatments for malaria. Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays in antimalarial therapy. They primarily act by interfering with the detoxification of heme in the malaria parasite.

Quantitative Analysis of Antimalarial Activity

The antimalarial activity is determined by the IC50 value against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Derivative Class | Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine Derivative | 145 | PfNF54 | 1.43 | [12] |

| PfK1 | 2.5 | [12] | ||

| PfW2 | 2.18 | [12] | ||

| Quinolinyl Thiourea | 1 | Chloroquine-resistant | 1200 | |

| 7-(2-phenoxyethoxy)-4(1H)-quinolone | Not specified | Drug-resistant | as low as 0.15 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of quinoline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Quinoline-7-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the foundation of numerous therapeutic agents, owing to its ability to interact with a wide array of biological targets. Within this versatile class of compounds, quinoline-7-carboxylic acid and its esters, particularly Ethyl Quinoline-7-carboxylate, have garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and related derivatives, with a focus on their applications in oncology, inflammation, and neuroprotection. While specific data for this compound is emerging, this guide will also draw upon the broader class of quinoline-7-carboxylic acid derivatives to provide a thorough understanding of their structure-activity relationships and therapeutic promise.

Synthesis of the Quinoline-7-carboxylate Core

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. These methods can be adapted to produce quinoline-7-carboxylic acids and their corresponding ethyl esters.

Classic Synthetic Routes:

-

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the quinoline ring system. Modifications of the starting aniline can introduce substituents at the 7-position.

-

Friedländer Annulation: This method provides a straightforward synthesis of substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate).[1] The choice of the 2-aminoaryl carbonyl compound determines the substitution pattern on the benzene ring of the quinoline.

-

Pfitzinger Reaction: The Pfitzinger reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[1] While this method directly yields a carboxylic acid at the 4-position, variations in the isatin starting material can be explored to achieve substitution at the 7-position.

-

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile method for quinoline synthesis.[1]

A general workflow for the synthesis of a quinoline carboxylate derivative is depicted below.

Caption: General workflow for the synthesis of this compound derivatives.

The Role of this compound Derivatives in Medicinal Chemistry

The quinoline-7-carboxylate scaffold has been explored for a range of therapeutic applications, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Quinoline derivatives are a cornerstone in the development of anticancer agents, with several compounds acting through diverse mechanisms such as tyrosine kinase inhibition, DNA damage, and apoptosis induction.[2][3]

Derivatives of the quinoline scaffold have shown potent antiproliferative activity against various cancer cell lines. For instance, certain pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as dual inhibitors of EGFR and HER-2, with IC50 values in the nanomolar range against breast (MCF-7) and colon (HT-29) cancer cell lines.[2] Fatty amide derivatives of ethyl quinolone-3-carboxylate have also demonstrated promising cytotoxicity against a panel of cancer cell lines including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast).[4]

Quantitative Data on Anticancer Activity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Pyrano[3,2-c]quinoline-3-carboxylates | HT-29 (colon) | 23 - 34 nM | [2] |

| Pyrano[3,2-c]quinoline-3-carboxylates | MCF-7 (breast) | 25 - 49 nM | [2] |

| Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives | DU145, A549, SKOV3, MCF7 | Promising Cytotoxicity | [4] |

| 4,7-Disubstituted quinolines | SF-295 (CNS), HCT-8 (colon), HL-60 (leukemia) | 0.314 - 4.65 µg/cm³ | [3] |

A key mechanism of action for some anticancer quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression of these receptors is a hallmark of many cancers, and their inhibition can block downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.[5][6] Studies have shown that certain quinoline carboxylic acids can exert significant anti-inflammatory effects, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[5]

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives is an active area of research. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8] The quinoline scaffold has been identified as a promising framework for the design of multifunctional antioxidants with neuroprotective properties.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of this compound derivatives.

General Synthesis of Ethyl 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carboxylate

A mixture of resorcinol (1.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) is refluxed in an oil bath at 110°C for one hour. After completion of the reaction, the mixture is cooled to room temperature, and water (50 ml) is added. The resulting solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the desired product.[9]

Antiproliferative MTT Assay

The antiproliferative effects of test compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]

Caption: A typical workflow for the MTT antiproliferative assay.

Conclusion

This compound and its parent carboxylic acid represent a valuable and versatile scaffold in medicinal chemistry. The quinoline nucleus, with its tunable electronic and steric properties, provides a robust platform for the design of potent and selective inhibitors of various biological targets. While the full therapeutic potential of this compound itself is still under investigation, the extensive research on related quinoline derivatives strongly suggests its promise in the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. Further exploration of the structure-activity relationships of 7-substituted quinoline esters is warranted to unlock the full potential of this privileged chemical scaffold.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Ethyl Quinoline Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction